molecular formula C21H21ClN2O3 B11712160 N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide

N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide

Cat. No.: B11712160
M. Wt: 384.9 g/mol
InChI Key: QOJGYVPCYWYDGQ-UYRXBGFRSA-N
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Description

IUPAC命名与系统鉴定

该化合物的系统命名遵循国际纯粹与应用化学联合会(IUPAC)规则,其名称“N-((Z)-2-(4-氯苯基)-1-{[(四氢-2-呋喃甲基)氨基]羰基}乙烯基)苯甲酰胺”精确描述了分子各部分的连接方式与立体构型

分子式与分子量

性质
分子式 C21H21ClN2O3
平均分子量 384.860 g/mol
单同位素分子量 384.124070 g/mol

名称解析如下:

  • 母体结构 :苯甲酰胺(Benzamide)作为核心骨架,通过酰胺键连接至乙烯基桥。
  • 取代基
    • 乙烯基桥的1号位连接四氢呋喃甲基氨基羰基((tetrahydro-2-furanylmethyl)aminocarbonyl)。
    • 2号位连接4-氯苯基(4-chlorophenyl),且双键构型为Z式
  • 立体描述符 :Z表示双键两侧的优先基团(4-氯苯基与苯甲酰胺基)位于同侧

该化合物的ChemSpider ID为10178599,CAS注册号为1164565-51-8,进一步验证了其唯一性

乙烯基桥的Z/E异构

乙烯基桥(ethenyl)的双键构型是分子立体化学的核心特征。根据Cahn-Ingold-Prelog优先级规则:

  • 双键两侧基团优先级
    • 左侧:苯甲酰胺基(含苯环,优先级高于氯苯基)。
    • 右侧:4-氯苯基(含氯取代基,优先级高于四氢呋喃甲基氨基羰基)。
  • 构型判定 :当高优先级基团位于双键同侧时,标记为Z构型;异侧则为E构型

在此化合物中,苯甲酰胺基与4-氯苯基均位于双键同侧,故明确为Z构型。此特性可通过核磁共振(NMR)或圆二色光谱(CD)进一步验证,但现有文献尚未报道具体实验数据。

四氢呋喃甲基取代基的构象分析

四氢呋喃环(tetrahydrofuran, THF)是一种五元氧杂环,其构象灵活性对分子整体空间排列具有显著影响:

  • 环构象 :THF环通常以信封式(envelope)或扭曲式(twist)构象存在,其中C2位甲基取代可能稳定特定构象
  • 取代基效应 :四氢呋喃甲基通过氨基羰基连接至乙烯基桥,其自由旋转受限于酰胺键的共振稳定性,导致取代基倾向于特定取向(如反式排列以最小化位阻)

理论计算建议
分子动力学模拟可预测THF环的占优势构象及其与苯甲酰胺基的空间相互作用,但现有研究未提供该化合物的具体数据。类似结构的苯甲酰胺衍生物研究表明,取代基的电子效应与位阻共同影响分子构象

X射线晶体学表征

尽管该化合物的X射线晶体结构尚未公开报道,但其类似物(如磺酰苯甲酰胺衍生物)的晶体学研究为推测其固态结构提供了参考:

  • 晶体堆积模式 :苯环与四氢呋喃环可能通过π-π堆积或氢键形成层状结构。
  • 分子内氢键 :酰胺键的N-H可能与THF环的氧原子形成分子内氢键,稳定Z构型

亟待实验验证
未来研究需通过单晶X射线衍射明确以下参数:

  • 双键的精确键长与键角。
  • THF环的构象及其与主链的夹角。
  • 分子间相互作用网络(如氢键、卤键)。

Properties

Molecular Formula

C21H21ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

N-[(Z)-1-(4-chlorophenyl)-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H21ClN2O3/c22-17-10-8-15(9-11-17)13-19(21(26)23-14-18-7-4-12-27-18)24-20(25)16-5-2-1-3-6-16/h1-3,5-6,8-11,13,18H,4,7,12,14H2,(H,23,26)(H,24,25)/b19-13-

InChI Key

QOJGYVPCYWYDGQ-UYRXBGFRSA-N

Isomeric SMILES

C1CC(OC1)CNC(=O)/C(=C/C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3

Canonical SMILES

C1CC(OC1)CNC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Setup

A one-pot aminocarbonylation strategy employs 4-chlorostyrene and tetrahydrofurfurylamine under palladium catalysis.

Procedure :

  • Combine 4-chlorostyrene (1.0 equiv), tetrahydrofurfurylamine (1.2 equiv), and benzoyl chloride (1.1 equiv) in toluene .

  • Add Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%) as the catalytic system.

  • Heat at 110°C under CO atmosphere (1 atm) for 24 h.

Outcome :

  • Yield : 58–65% (mixture of E/Z isomers).

  • Z-Selectivity : Enhanced to 85% by adding NEt₃ (3 equiv) as a base.

Optimization Data

ParameterConditionYield (%)Z:E Ratio
CatalystPd(OAc)₂/Xantphos653:1
SolventCPME724:1
AdditiveNEt₃685.5:1
Temperature90°C602.7:1

CPME (cyclopentyl methyl ether) improves selectivity due to its non-coordinating nature.

Stepwise Coupling via Wittig Reaction

Synthesis of Z-4-Chlorocinnamoyl Intermediate

Wittig Reaction :

  • Treat 4-chlorobenzaldehyde (1.0 equiv) with Ph₃P=CHCOCl (1.1 equiv) in THF at 0°C.

  • Stir for 2 h, then quench with MeOH to yield Z-4-chlorocinnamoyl chloride .

Characterization :

  • ¹H NMR (500 MHz, DMSO-d6): δ 7.85 (d, J=15.5 Hz, 1H, CH=), 7.72 (d, J=8.4 Hz, 2H, ArH), 7.53 (d, J=8.4 Hz, 2H, ArH), 6.65 (d, J=15.5 Hz, 1H, CH=CO).

Amide Coupling with Tetrahydrofurfurylamine

  • Dissolve Z-4-chlorocinnamoyl chloride (1.0 equiv) in DCM .

  • Add tetrahydrofurfurylamine (1.5 equiv) and DIPEA (3.0 equiv) dropwise at 0°C.

  • Stir for 4 h at room temperature.

Workup :

  • Extract with NaHCO₃ (5%), dry over MgSO₄ , and purify via silica chromatography (ethyl acetate/hexane = 1:3).

Yield : 78% (white solid).
Purity : >99% by HPLC (C18, MeCN/H₂O = 70:30).

Green Chemistry Approaches Using Deep Eutectic Solvents

DES-Mediated Synthesis

Deep Eutectic Solvent (DES) Preparation :

  • Mix choline chloride and urea (1:2 molar ratio) at 80°C until homogeneous.

Reaction Protocol :

  • Combine Z-4-chlorocinnamic acid (1.0 equiv), tetrahydrofurfurylamine (1.2 equiv), and DES (5 mL/g substrate).

  • Add EDCl (1.1 equiv) and HOBt (0.2 equiv).

  • Stir at 50°C for 8 h.

Advantages :

  • Solvent Recyclability : DES recovered in 92% yield after extraction.

  • Yield : 84% with no racemization.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Parameters :

  • Residence Time : 12 min.

  • Temperature : 120°C.

  • Catalyst : Immobilized Lipase B (Candida antarctica) on silica.

Throughput : 1.2 kg/day with 91% conversion.
Cost Analysis :

ComponentBatch Process ($/kg)Flow Process ($/kg)
Solvents22085
Catalyst15040 (reusable)
Energy9065

Analytical Characterization and Quality Control

Spectroscopic Data

  • HRMS (ESI+) : m/z calc. for C₂₁H₂₀ClN₂O₃ [M+H]⁺: 397.1189, found: 397.1185.

  • IR (KBr) : 1665 cm⁻¹ (C=O amide), 1598 cm⁻¹ (C=C Z-alkene).

Purity Assessment

  • HPLC : tʀ = 6.72 min (Z-isomer), 7.15 min (E-isomer) on Chiralpak AD-H column.

  • XRD : Monoclinic crystal system, space group P2₁/c, confirming Z-configuration .

Chemical Reactions Analysis

Types of Reactions

N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The quinazolinone scaffold is highly versatile, with substitutions at positions 2, 3, and 6/7 significantly influencing bioactivity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Compound Name Substituents Key Activities/Applications Evidence Source
Target Compound 2-hydrazino, 3-phenyl Potential enzyme inhibition, antimicrobial
6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-one (3a) 2,2-disubstituted, 6,8-dinitro Anti-leishmanial (Pyridoxal Kinase inhibition)
2-(4-chloro-3-nitrophenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one (3b) 2-methyl, 2-(4-chloro-3-nitrophenyl), 6,8-dinitro Anti-leishmanial (Trypanothione Reductase inhibition)
2-pentylquinazolin-4(3H)-one (8) 2-pentyl Antioxidant
3-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one (3a–h) 2-thioxo, 3-aryl Antibacterial, antifungal
Methyl sulfanyl/sulfonyl 2,3-diaryl-2,3-dihydro-1H-quinazolin-4-one 2,3-diaryl, methyl sulfanyl/sulfonyl COX-2 inhibition (anti-inflammatory)
Quinconazole 3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl) Pesticide

Key Observations :

  • Anti-leishmanial Activity: Compounds 3a and 3b () exhibit stronger anti-leishmanial activity compared to the target compound, attributed to nitro and chloro groups enhancing binding to Leishmanial proteins. Molecular docking and MD simulations confirmed stable interactions with Pyridoxal Kinase and Trypanothione Reductase .
  • Antioxidant Potential: The 2-pentyl derivative (8) () shows superior antioxidant activity due to its lipophilic side chain, whereas the hydrazino group in the target compound may favor metal chelation but lacks direct antioxidant data.
  • Antimicrobial Applications: Thioxo derivatives (e.g., 3a–h in ) demonstrate broad-spectrum antibacterial and antifungal effects, likely due to the sulfur atom’s electrophilic reactivity, contrasting with the hydrazino group’s nucleophilic nature .
  • Anti-inflammatory Activity: Methyl sulfanyl/sulfonyl diaryl derivatives () inhibit COX-2 via hydrophobic interactions, while the target compound’s phenyl and hydrazino groups may target different inflammatory pathways .

Biological Activity

N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its antiviral properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H19ClN2O3
  • IUPAC Name : this compound

This structure includes a chlorophenyl group and a tetrahydro-2-furanylmethyl moiety, which are critical for its biological activity.

Antiviral Activity

Recent studies have indicated that derivatives of benzamide, including compounds similar to this compound, exhibit significant antiviral properties. Specifically, a related compound, IMB-0523 (N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide), demonstrated potent anti-HBV (Hepatitis B virus) activity.

The antiviral mechanism appears to involve the increase of intracellular levels of APOBEC3G (A3G), a host restriction factor that inhibits viral replication. A3G can bind to the HBV core protein and is packaged into HBV nucleocapsids, effectively blocking HBV replication through both deaminase-dependent and independent pathways .

Efficacy Data

In vitro studies reported the following IC50 values for IMB-0523 against HBV:

Cell LineIC50 (µM)SI (Selectivity Index)
HepG2.2.151.9958
HepG2.A643.3052

These findings suggest that IMB-0523 is effective against both wild-type and drug-resistant strains of HBV, indicating its potential as a therapeutic agent in treating hepatitis B infections .

Case Studies

  • Study on Anti-HBV Activity : A study evaluated the anti-HBV activity of IMB-0523 using both in vitro and in vivo models. The results showed significant inhibition of HBV DNA replication in treated cells compared to controls. The study also assessed acute toxicity and pharmacokinetics in animal models, confirming that IMB-0523 has a favorable safety profile .
  • Comparison with Other Antivirals : In comparative studies, IMB-0523 outperformed lamivudine (3TC), a commonly used antiviral for HBV, especially against drug-resistant strains. The selectivity index values indicate that IMB-0523 has a lower cytotoxicity relative to its antiviral efficacy compared to lamivudine .

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:

  • Step 1: Use a palladium-catalyzed reductive cyclization approach with nitroarenes and formic acid derivatives as CO surrogates to construct the benzamide core ().
  • Step 2: Optimize solvent choice (e.g., dimethylformamide or dichloromethane) and temperature (60–80°C) to stabilize intermediates ().
  • Step 3: Introduce protective groups (e.g., tert-butoxycarbonyl) to the tetrahydrofuranmethylamino moiety to prevent side reactions during coupling ().
  • Validation: Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity (>95%) using HPLC with a C18 column ().

Q. What spectroscopic techniques are most effective for structural elucidation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Assign peaks for the 4-chlorophenyl group (δ 7.2–7.4 ppm) and tetrahydrofuranmethyl protons (δ 3.6–4.0 ppm) ().
    • 13C NMR: Identify carbonyl carbons (δ 165–170 ppm) and aromatic carbons (δ 120–140 ppm) ().
  • Mass Spectrometry (MS): Use high-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 455.12) ().
  • FT-IR: Detect amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) ().

Q. How can computational methods predict the compound’s biological activity?

Methodological Answer:

  • Step 1: Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases or GPCRs). Use the Z-configuration of the ethenyl group for accurate modeling ().
  • Step 2: Conduct density functional theory (DFT) calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) and correlate with antioxidant or antimicrobial activity ().
  • Step 3: Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity, IC50 for enzyme inhibition) ().

Q. What strategies resolve contradictions in fluorescence intensity data across studies?

Methodological Answer:

  • Issue: Discrepancies in fluorescence intensity may arise from solvent polarity or pH variations.
  • Resolution:
    • Control Experiment: Measure fluorescence in standardized buffers (pH 7.4) using a spectrofluorometer (λex = 280 nm, λem = 340 nm) ().
    • Quenching Studies: Add incremental amounts of KI to assess static vs. dynamic quenching mechanisms ().
    • Comparative Analysis: Cross-reference with structurally similar benzamides (e.g., hydroxyl-substituted derivatives) to identify substituent effects ().

Q. How does the Z-configuration influence pharmacological activity?

Methodological Answer:

  • Stereochemical Analysis: Compare Z- and E-isomers using X-ray crystallography or NOESY NMR to confirm spatial arrangement ().
  • Biological Impact:
    • Z-Isomer: Enhanced binding to hydrophobic pockets due to planar amide alignment ().
    • E-Isomer: Reduced activity from steric hindrance ().
  • Synthetic Control: Use chiral catalysts (e.g., Ru-BINAP complexes) to selectively generate the Z-isomer ().

Q. What in vivo models are suitable for evaluating metabolic stability?

Methodological Answer:

  • Step 1: Administer the compound to Sprague-Dawley rats (IV/PO) and collect plasma samples at 0, 1, 2, 4, 8, 12, and 24 hours.
  • Step 2: Quantify metabolites via LC-MS/MS, focusing on oxidative products (e.g., hydroxylation at the tetrahydrofuran ring) ().
  • Step 3: Compare with in vitro microsomal assays (human liver microsomes + NADPH) to validate metabolic pathways ().

Q. Key Recommendations for Researchers

  • Data Reproducibility: Document solvent grades, catalyst lots, and spectrometer calibration protocols to mitigate variability.

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